molecular formula C18H28N2O2 B330771 N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide

N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide

Cat. No.: B330771
M. Wt: 304.4 g/mol
InChI Key: YMAIDFMHQGDKSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide typically involves the reaction of 3-(aminomethyl)benzylamine with pentanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine or alcohol derivatives.

    Substitution: The benzyl group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s benzyl and pentanamide groups play a crucial role in its binding affinity and specificity towards these targets, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(butanoylamino)methyl]benzyl}butanamide
  • N-{3-[(hexanoylamino)methyl]benzyl}hexanamide
  • N-{3-[(octanoylamino)methyl]benzyl}octanamide

Uniqueness

N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide stands out due to its specific chain length and functional groups, which confer unique chemical and biological properties. Compared to similar compounds with different chain lengths, it may exhibit distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide

InChI

InChI=1S/C18H28N2O2/c1-3-5-10-17(21)19-13-15-8-7-9-16(12-15)14-20-18(22)11-6-4-2/h7-9,12H,3-6,10-11,13-14H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

YMAIDFMHQGDKSN-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCC1=CC(=CC=C1)CNC(=O)CCCC

Canonical SMILES

CCCCC(=O)NCC1=CC(=CC=C1)CNC(=O)CCCC

Origin of Product

United States

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